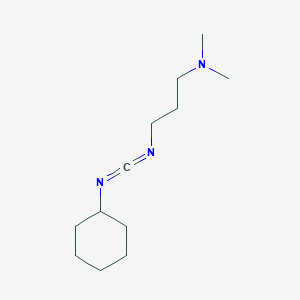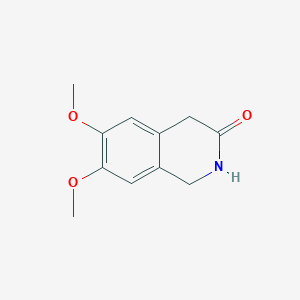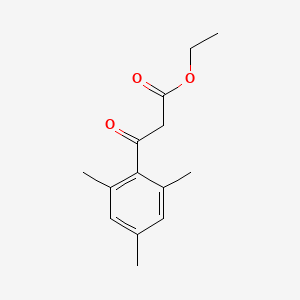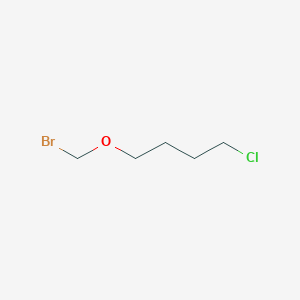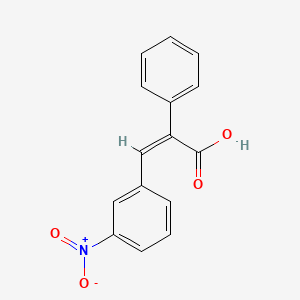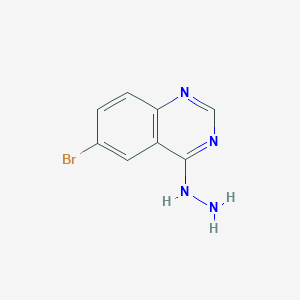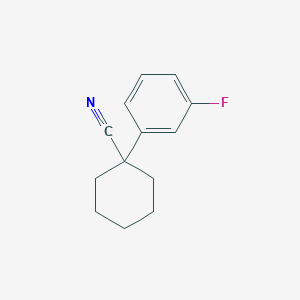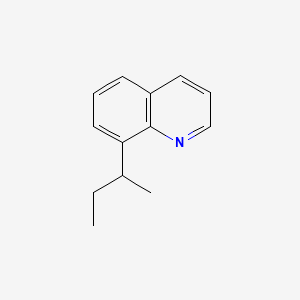
8-(sec-Butyl)quinoline
Übersicht
Beschreibung
8-(sec-Butyl)quinoline, also known as 8-(1-Methylpropyl)quinoline, is a chemical compound with the molecular formula C13H15N . It is a derivative of quinoline, a heterocyclic compound that consists of a benzene ring fused with a pyridine ring .
Synthesis Analysis
Quinoline derivatives, including 8-(sec-Butyl)quinoline, can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Recent advances have introduced greener and more sustainable chemical processes for the synthesis of quinoline derivatives . These include synthesis by microwave, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, and using ionic liquids .Molecular Structure Analysis
The molecular structure of 8-(sec-Butyl)quinoline consists of a quinoline core with a sec-butyl group attached at the 8th position . The quinoline core itself is a bicyclic compound that consists of a benzene ring fused with a pyridine ring .Physical And Chemical Properties Analysis
8-(sec-Butyl)quinoline is a colorless liquid . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
The chemistry of 8-(sec-Butyl)quinoline derivatives involves various transformations, such as N-Furoylation, N-allylation, intramolecular cyclisation, amino-Claisen transposition, and aldol reactions. These transformations lead to the creation of new C-8 substituted quinolines with potential biological activities, contributing to the pharmaceutical industry's repertoire for developing parasitical drugs and other biological purposes (Méndez et al., 2001).
Synthesis and Characterization
A systematic study on the synthesis of 8-aminoquinoline derivatives, including those with n-butyl groups, has been conducted. Techniques like the Skraup Reaction and its Doebner-von Miller variation are utilized, demonstrating the structural versatility of quinoline derivatives. The structures of these compounds are then characterized using various spectroscopic methods, highlighting the compound's adaptability for different scientific applications (Koseoglu et al., 2016).
Biological Activity
Studies have synthesized nitrogenous heterocyclic compounds linked to 8-(sec-Butyl)quinoline, showing potential activity as antimicrobial and cytotoxic agents. These compounds, including 8-hydroxyquinoline derivatives, exhibit activities against various fungi, bacteria, and tumors, suggesting their utility in treating parasitic and microbial infection diseases (Farhan et al., 2017).
Corrosion Inhibition
Quinoline derivatives, including 8-(sec-Butyl)quinoline, have been studied for their corrosion protection effect on different alloys in various solutions. These studies have demonstrated their efficacy as anodic inhibitors, forming protective films on metal surfaces and thereby mitigating corrosion, which is significant for industrial applications (Wang et al., 2015).
Coordination Chemistry
The molecule 8-(dimesitylboryl)quinoline showcases interesting coordination chemistry. It forms coordination complexes with various metals like Cu, Ag, and Pd, demonstrating the molecule's ability to act as a bifunctional ambiphilic site. This property is crucial for developing new metal-organic frameworks and catalytic systems (Son et al., 2010).
Catalytic Applications
The clean catalytic oxidation of 8-hydroxyquinoline derivatives has been studied for synthesizing molecular frameworks like quinoline-5,8-dione, a component of antitumor compounds. This research highlights the potential of 8-(sec-Butyl)quinoline derivatives in green chemistry and pharmaceutical synthesis (Zalomaeva et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Quinoline and its derivatives, including 8-(sec-Butyl)quinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They represent an inexhaustible inspiration for the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities . Therefore, there is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies .
Eigenschaften
IUPAC Name |
8-butan-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-3-10(2)12-8-4-6-11-7-5-9-14-13(11)12/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHPNXMTAQYTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052356 | |
| Record name | 8-(Butan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(sec-Butyl)quinoline | |
CAS RN |
67634-06-4 | |
| Record name | 8-(1-Methylpropyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67634-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(sec-Butyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 8-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-(Butan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(sec-butyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-(SEC-BUTYL)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2173IWY28Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



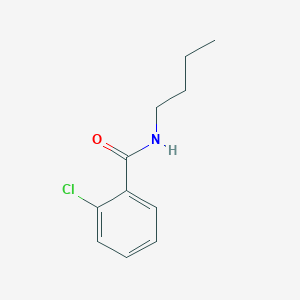
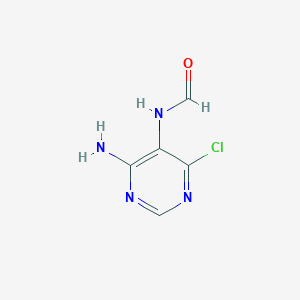
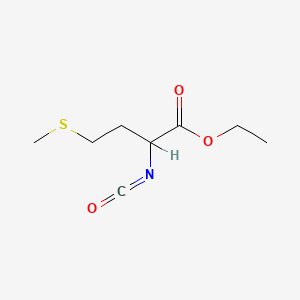
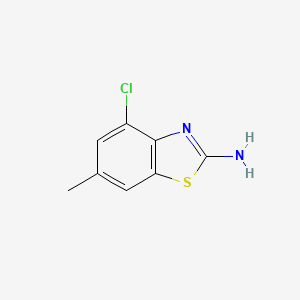
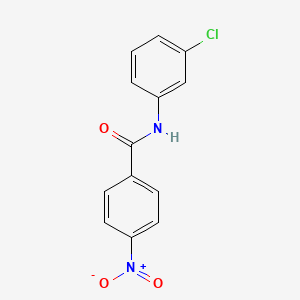
![6-Chlorotetrazolo[1,5-b]pyridazine](/img/structure/B1605628.png)
